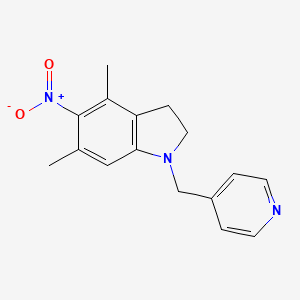
4,6-Dimethyl-5-nitro-1-(pyridin-4-ylmethyl)-2,3-dihydroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-5-nitro-1-(pyridin-4-ylmethyl)-2,3-dihydroindole is a synthetic organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-5-nitro-1-(pyridin-4-ylmethyl)-2,3-dihydroindole typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the indole ring.
Alkylation: Attachment of the pyridin-4-ylmethyl group.
Methylation: Introduction of methyl groups at the 4 and 6 positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: Various substituents can be introduced at different positions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, palladium on carbon.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Amino Derivatives: From reduction of the nitro group.
Halogenated Derivatives: From substitution reactions.
Applications De Recherche Scientifique
Medicinal Chemistry: As a precursor for drug development, particularly in targeting specific biological pathways.
Materials Science: In the development of organic semiconductors or other advanced materials.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the indole ring might participate in π-π stacking interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: The parent compound, widely studied for its biological activity.
5-Nitroindole: Similar in structure but lacks the pyridin-4-ylmethyl group.
4,6-Dimethylindole: Lacks the nitro and pyridin-4-ylmethyl groups.
Uniqueness
4,6-Dimethyl-5-nitro-1-(pyridin-4-ylmethyl)-2,3-dihydroindole is unique due to the combination of its substituents, which can confer specific chemical and biological properties not found in simpler indole derivatives.
Propriétés
Formule moléculaire |
C16H17N3O2 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
4,6-dimethyl-5-nitro-1-(pyridin-4-ylmethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C16H17N3O2/c1-11-9-15-14(12(2)16(11)19(20)21)5-8-18(15)10-13-3-6-17-7-4-13/h3-4,6-7,9H,5,8,10H2,1-2H3 |
Clé InChI |
JKBYDPWELJNQOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCN2CC3=CC=NC=C3)C(=C1[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate](/img/structure/B13872424.png)
![((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid](/img/structure/B13872425.png)


![N-[6-(hydroxymethyl)naphthalen-2-yl]-2,2-dimethylpropanamide](/img/structure/B13872437.png)


![7-chloro-1-(2-propoxyethyl)-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13872465.png)




![3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid](/img/structure/B13872489.png)
